5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one
Description
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one is a substituted 1,3-oxazinan-2-one derivative characterized by a bromine atom at position 5 and two methyl groups at position 6.
Properties
CAS No. |
107262-09-9 |
|---|---|
Molecular Formula |
C6H10BrNO2 |
Molecular Weight |
208.05 g/mol |
IUPAC Name |
5-bromo-6,6-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-6(2)4(7)3-8-5(9)10-6/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
PEBDQLCSOMCQSI-UHFFFAOYSA-N |
SMILES |
CC1(C(CNC(=O)O1)Br)C |
Canonical SMILES |
CC1(C(CNC(=O)O1)Br)C |
Synonyms |
2H-1,3-Oxazin-2-one,5-bromotetrahydro-6,6-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis may require brominated intermediates, similar to the use of 5-bromo-2-hydroxybenzaldehyde in .
- Yields for analogues range from 70–85%, suggesting that steric hindrance from dimethyl groups in the target compound might lower efficiency unless optimized .
Physicochemical Properties
Key Observations :
- Bromine and dimethyl groups in the target compound may elevate melting points compared to liquid analogues (e.g., phenethyl derivative) due to enhanced crystal packing .
- Hydroxymethyl-substituted derivatives exhibit distinct IR OH stretches (~3200 cm⁻¹), absent in the dimethyl-substituted target compound .
Research Findings and Implications
- Bioactivity Potential: Bromine’s electronegativity could enhance interactions with biological targets (e.g., kinases or HIV proteases) compared to fluorine or methoxy groups, as seen in other 1,3-oxazinan-2-one derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
